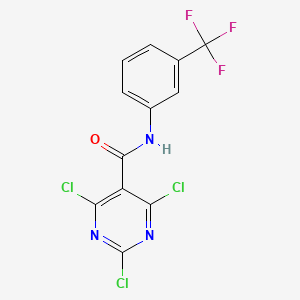
3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a methyl group on the isoxazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield the desired isoxazole compound.
Industrial Production Methods
Industrial production of 2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isoxazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Isoxazole oxides and related compounds.
Reduction Products: Reduced derivatives of the isoxazole ring.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and the isoxazole ring can participate in various binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-5-methylisoxazol-3(2H)-one
- 2-(4-fluorophenyl)-5-methylisoxazol-3(2H)-one
- 2-(4-methylphenyl)-5-methylisoxazol-3(2H)-one
Uniqueness
2-(4-bromophenyl)-5-methylisoxazol-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens like chlorine or fluorine. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61563-94-8 |
|---|---|
Fórmula molecular |
C10H8BrNO2 |
Peso molecular |
254.08 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-methyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H8BrNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Clave InChI |
VAKKGGDEHPMKNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(O1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


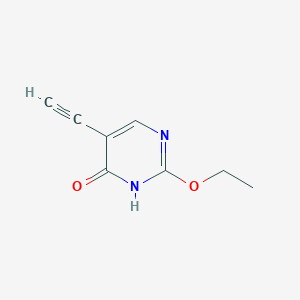
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
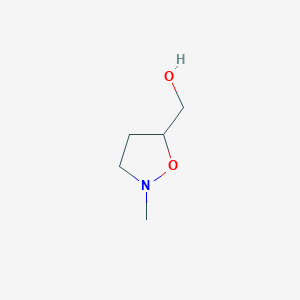
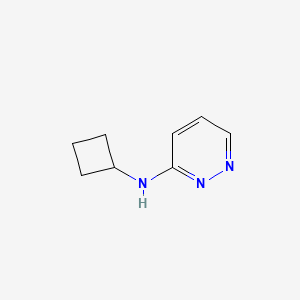
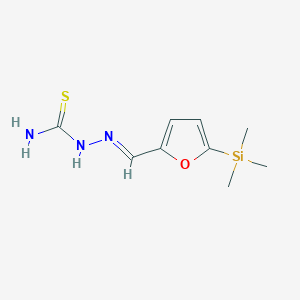


![Ethyl (8-amino-2-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12916749.png)
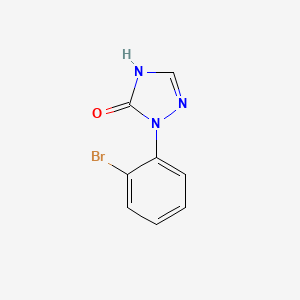
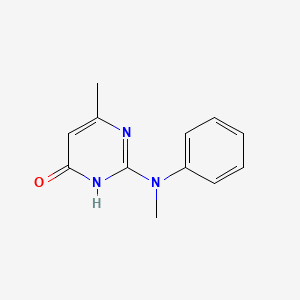

![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

